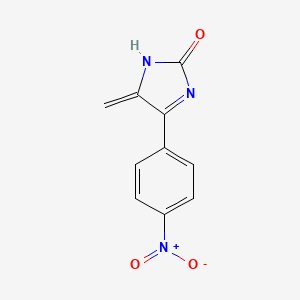
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amido-nitrile with a suitable aldehyde or ketone in the presence of a catalyst. For instance, the cyclization of amido-nitriles can be facilitated by nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting catalysts and reaction conditions that maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for potential therapeutic applications, such as developing new drugs for treating infections and diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism by which 2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- exerts its effects involves interactions with molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one: This compound has similar structural features but differs in its substituents, leading to distinct chemical and biological properties.
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one: Another related compound with different substituents, used in various applications.
Uniqueness
2H-Imidazol-2-one, 1,5-dihydro-5-methylene-4-(4-nitrophenyl)- is unique due to its specific substituents, which confer distinct reactivity and potential applications. The presence of the nitrophenyl group enhances its biological activity and makes it a valuable compound for developing new therapeutic agents.
Propriétés
Numéro CAS |
185533-25-9 |
|---|---|
Formule moléculaire |
C10H7N3O3 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
5-methylidene-4-(4-nitrophenyl)imidazol-2-one |
InChI |
InChI=1S/C10H7N3O3/c1-6-9(12-10(14)11-6)7-2-4-8(5-3-7)13(15)16/h2-5H,1H2,(H,11,14) |
Clé InChI |
SLOAAQOAOIEIRK-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(=NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


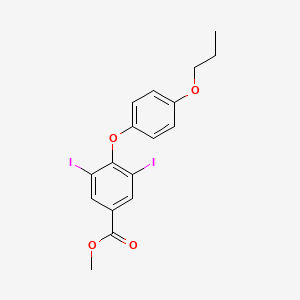
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)

![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)





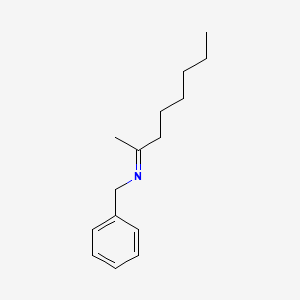
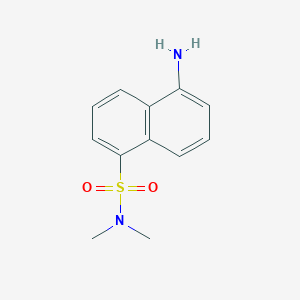
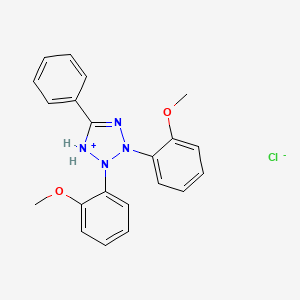
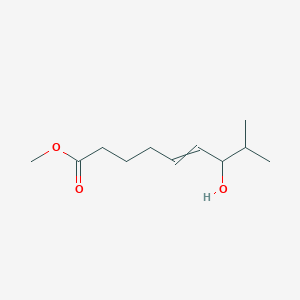
diphenyl-lambda~5~-phosphane](/img/structure/B12560097.png)
